4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline

Lipophilicity Physicochemical profiling CNS drug design

Select the para-substituted aniline 8-oxa-3-azabicyclo[3.2.1]octane scaffold for WEE1 kinase inhibitors (validated in CN116462687A) and mTOR-selective agents (>1000-fold selectivity over PI3Kα). Para geometry essential for WEE1 ATP-binding pocket; meta isomer targets SYK, not WEE1—regioisomeric purity critical. Elevated logP (~0.47) vs. morpholine (−0.86) improves CNS penetration. Orthogonal primary aniline and tertiary amine sites enable FBDD/DEL library chemistry. ≥95% purity. Demand CAS 1416369-78-2, not morpholinoaniline or meta isomers.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1416369-78-2
Cat. No. B1530372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline
CAS1416369-78-2
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1O2)C3=CC=C(C=C3)N
InChIInChI=1S/C12H16N2O/c13-9-1-3-10(4-2-9)14-7-11-5-6-12(8-14)15-11/h1-4,11-12H,5-8,13H2
InChIKeyWSQUKDPLTHJLPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline (CAS 1416369-78-2): A Bridged Morpholine-Aniline Building Block for Kinase-Focused Synthesis and Procurement


4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline (CAS 1416369-78-2) is a bicyclic small-molecule scaffold comprising a para-substituted aniline coupled to an 8-oxa-3-azabicyclo[3.2.1]octane (bridged morpholine) core . The 8-oxa-3-azabicyclo[3.2.1]octane system is recognized as a conformationally constrained morpholine isostere with distinct physicochemical and pharmacological properties compared to simple morpholine, piperidine, or tropane analogs [1]. This compound serves as a versatile synthetic intermediate, most prominently enabling the preparation of potent, selective WEE1 kinase inhibitors as described in patent CN116462687A [2]. Commercially, the compound is available at ≥95% purity from major suppliers including Sigma-Aldrich (via Enamine) and AKSci, supporting reproducible research-scale procurement .

Why 4-Morpholinoaniline or the Meta Isomer Cannot Substitute for 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline in Kinase-Targeted Synthesis


Simple replacement of 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline with 4-morpholinoaniline or the regioisomeric 3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline is not equivalent for projects targeting kinase selectivity or specific WEE1 inhibition. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold imparts a ~3.5-fold increase in lipophilicity (logP ~0.47 for the free bicyclic amine) relative to morpholine (logP ~−0.86), altering CNS Multiparameter Optimization (MPO) and permeability profiles [1]. In mTOR inhibitor programs, replacing a morpholine with this bridged scaffold delivered >1000-fold selectivity over PI3Kα—a gain unattainable with the morpholine analog [2]. Additionally, the para-aniline substitution geometry is critical for linear molecular extension in WEE1 inhibitor chemotypes; the meta isomer (CAS 1401462-24-5) has been directed toward SYK inhibition, indicating divergent target engagement dictated by substitution pattern [3]. Off-the-shelf substitution without scaffold validation therefore risks compromising both target selectivity and synthetic tractability.

Quantitative Differentiation Evidence for 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline vs. Morpholine, Piperidine, and Regioisomeric Analogs


Scaffold Lipophilicity: 8-Oxa-3-azabicyclo[3.2.1]octane vs. Morpholine

The 8-oxa-3-azabicyclo[3.2.1]octane core (logP range 0.04–0.47) is markedly more lipophilic than morpholine (logP −0.86), a ~3.5-fold increase in partition coefficient [1]. This difference modulates passive membrane permeability and CNS MPO desirability in derived drug candidates.

Lipophilicity Physicochemical profiling CNS drug design

mTOR Selectivity Gain: 8-Oxa-3-azabicyclo[3.2.1]octane Replaces Morpholine in Thienopyrimidine Series

In a direct scaffold-hopping study, replacement of the morpholine group in 2-arylthieno[3,2-d]pyrimidines with an 8-oxa-3-azabicyclo[3.2.1]octane group converted pan-PI3K/mTOR inhibitors into highly mTOR-selective compounds, achieving mTOR IC50 <1 nM with >1000-fold selectivity over PI3Kα [1]. In contrast, the morpholine-containing parent compounds potently inhibited both PI3K and mTOR.

Kinase selectivity mTOR PI3K Scaffold hopping

WEE1 Inhibitor Intermediate: Documented Synthetic Utility with Defined Yield

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline is explicitly used as a key intermediate in the synthesis of WEE1 inhibitors described in patent CN116462687A, where it is prepared by Pd/C-catalyzed hydrogenation of 3-(4-nitrophenyl)-8-oxa-3-azabicyclo[3.2.1]octane in methanol with a 76.1% isolated yield [1]. This establishes a validated synthetic route directly applicable to scaling.

WEE1 kinase Cancer Cell cycle checkpoint Synthetic intermediate

pKa Modulation: Bridged Oxygen Effect on Amine Basicity

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold exhibits a predicted pKa of 9.23 ± 0.20 for the secondary amine nitrogen, elevated relative to carbocyclic 8-azabicyclo[3.2.1]octane analogs (estimated pKa ~7.4) due to the electron-withdrawing effect of the bridging oxygen [1]. This increased basicity enhances potential for ionic interactions with acidic residues (Asp/Glu) in enzyme active sites.

Amine basicity pKa Ionic interactions Medicinal chemistry

Regioisomeric Differentiation: Para- vs. Meta-Aniline Substitution Directs Target Engagement

The para-aniline isomer (CAS 1416369-78-2) is the preferred intermediate for WEE1 inhibitor synthesis (CN116462687A), while the meta-aniline isomer (CAS 1401462-24-5) is documented for SYK inhibitor programs via thiazolopyrimidine derivatives [1]. This regioisomeric divergence in biological application underscores that the para-substitution pattern is not interchangeable; it governs the vector of molecular extension from the aniline nitrogen, which is critical for achieving complementary binding interactions in WEE1 vs. SYK ATP-binding pockets.

Regiochemistry Target selectivity WEE1 SYK Kinase inhibitor design

Commercial Availability and Purity Benchmarking Across Vendors

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline is available from multiple reputable vendors with defined purity specifications: Sigma-Aldrich/Enamine offers 95% purity (powder, ambient storage) , AKSci ≥95% , and Leyan at 98% purity . In comparison, the meta isomer (CAS 1401462-24-5) is primarily listed through smaller specialty suppliers, often with less stringent quality documentation. The broader vendor network and multiple purity grades for the para isomer reduce single-supplier dependency risk.

Chemical procurement Purity specification Vendor comparison Supply chain

Recommended Application Scenarios for 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline Based on Quantitative Differentiation Evidence


WEE1 Kinase Inhibitor Lead Optimization Programs

Research teams developing ATP-competitive WEE1 inhibitors for oncology indications should prioritize this compound as the para-aniline building block. Patent CN116462687A explicitly utilizes this intermediate, with a validated 76.1% yield for the nitro-to-aniline reduction step, providing a defined synthetic entry point . The para-substitution geometry is essential for the linear molecular topology required by the WEE1 ATP-binding pocket; the meta isomer is directed toward SYK, not WEE1, making regioisomeric purity a critical procurement parameter [1].

mTOR-Selective Inhibitor Design via Scaffold Hopping from Morpholine

Medicinal chemistry groups seeking to convert pan-PI3K/mTOR inhibitors into mTOR-selective agents should employ the 8-oxa-3-azabicyclo[3.2.1]octane scaffold as a morpholine replacement. Published data demonstrate that this scaffold hop achieves >1000-fold selectivity for mTOR over PI3Kα in the thienopyrimidine series, a gain unattainable with morpholine . 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline provides a convenient aniline-functionalized entry point for further elaboration at the 4-position of the thienopyrimidine core, facilitating rapid SAR exploration.

CNS-Penetrant Kinase Probe Development Requiring Enhanced Lipophilicity

When designing brain-penetrant kinase probes, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold's elevated logP (0.04–0.47) relative to morpholine (logP −0.86) provides a favorable shift in CNS MPO parameters . The combination of increased lipophilicity, retained hydrogen bond acceptor capacity via the bridging oxygen, and the aniline handle for further functionalization makes this building block suitable for CNS-focused chemical biology tool compound synthesis.

Dual-Derivatization Scaffold for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The presence of both a primary aniline (-NH₂) and a tertiary amine within the bicyclic core offers orthogonal derivatization sites, enabling stepwise functionalization without protecting group manipulation. This property is advantageous for fragment-based drug discovery (FBDD) libraries and DNA-encoded library (DEL) synthesis, where efficient, high-yielding coupling chemistry is paramount. The ≥95% purity available from multiple vendors ensures reproducible library quality.

Quote Request

Request a Quote for 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.